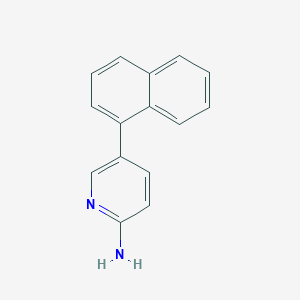![molecular formula C22H27BO5 B6321091 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-87-3](/img/structure/B6321091.png)
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound that features a boron atom within a dioxaborinane ring.
Métodos De Preparación
The synthesis of 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves multiple steps. One common route starts with the preparation of 2-phenyl-1,3-dioxan-5-ol, which can be synthesized from glycerol and benzaldehyde using p-toluenesulfonic acid as a catalyst . This intermediate is then further reacted with appropriate reagents to introduce the benzyloxy and dioxaborinane functionalities . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of different boron-containing compounds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various solvents depending on the specific reaction conditions
Aplicaciones Científicas De Investigación
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action for 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar compounds to 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane include other boron-containing reagents used in Suzuki–Miyaura coupling, such as:
- Phenylboronic acid
- 2-Phenyl-1,3-dioxan-5-ol
- Various boronic esters and acids
What sets this compound apart is its unique structure that combines a benzyloxy group with a dioxaborinane ring, potentially offering different reactivity and selectivity in chemical reactions .
Propiedades
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)19-13-18(21-24-11-6-12-25-21)9-10-20(19)26-14-17-7-4-3-5-8-17/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKNCHWIMXTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
